Cas no 1260882-93-6 (3,5-Difluoro-4-nitrobenzamide)

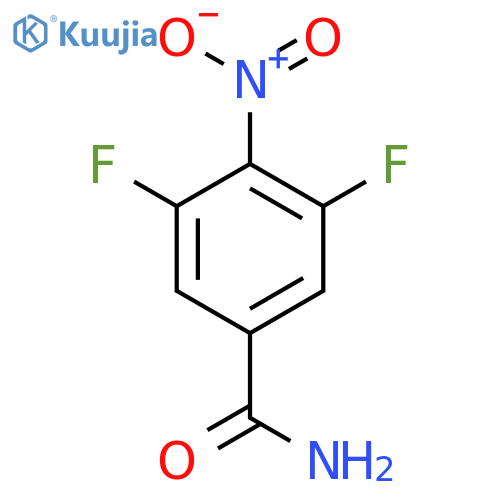

3,5-Difluoro-4-nitrobenzamide structure

商品名:3,5-Difluoro-4-nitrobenzamide

3,5-Difluoro-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 3,5-Difluoro-4-nitrobenzamide

- 3,5-difluoro-4-nitro-benzamide

- 1260882-93-6

- A856868

- AKOS024258324

- DB-293910

-

- インチ: InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)

- InChIKey: UWRANGRDPHQGBQ-UHFFFAOYSA-N

- ほほえんだ: FC1=C([N+]([O-])=O)C(F)=CC(C(N)=O)=C1

計算された属性

- せいみつぶんしりょう: 202.01899832g/mol

- どういたいしつりょう: 202.01899832g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.574±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 287.3±40.0 ºC (760 Torr),

- フラッシュポイント: 127.6±27.3 ºC,

- ようかいど: 極微溶性(0.18 g/l)(25ºC)、

3,5-Difluoro-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807220-1g |

3,5-Difluoro-4-nitrobenzamide |

1260882-93-6 | 98% | 1g |

¥1713.00 | 2024-08-09 | |

| Alichem | A015002445-5g |

3,5-Difluoro-4-nitrobenzamide |

1260882-93-6 | 95% | 5g |

$965.90 | 2023-09-03 | |

| Ambeed | A542581-1g |

3,5-Difluoro-4-nitrobenzamide |

1260882-93-6 | 95+% | 1g |

$204.0 | 2024-04-25 | |

| Crysdot LLC | CD12167868-5g |

3,5-Difluoro-4-nitrobenzamide |

1260882-93-6 | 95+% | 5g |

$736 | 2024-07-23 |

3,5-Difluoro-4-nitrobenzamide 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

3. Water

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1260882-93-6 (3,5-Difluoro-4-nitrobenzamide) 関連製品

- 349-02-0(4-Fluoro-3-nitrobenzamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260882-93-6)3,5-Difluoro-4-nitrobenzamide

清らかである:99%

はかる:1g

価格 ($):184.0